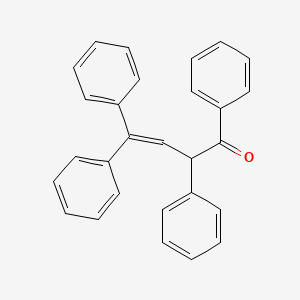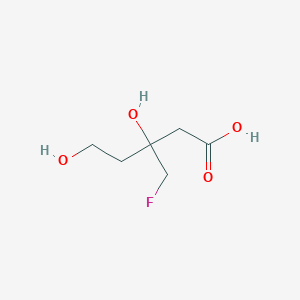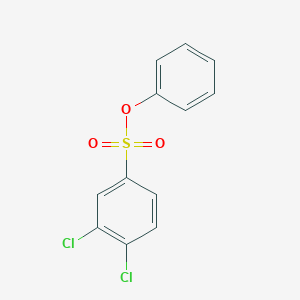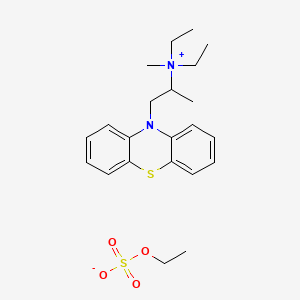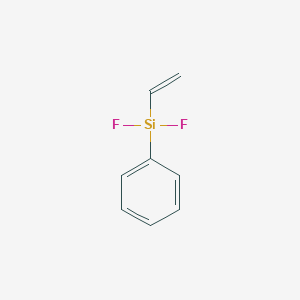
Ethenyl(difluoro)phenylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethenyl(difluoro)phenylsilane is an organosilicon compound characterized by the presence of a phenyl group, a difluoro group, and an ethenyl group attached to a silicon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethenyl(difluoro)phenylsilane can be synthesized through several methods. One common approach involves the reaction of phenylsilane with difluoroethylene under specific conditions. The reaction typically requires a catalyst, such as a transition metal complex, to facilitate the addition of the difluoroethylene to the phenylsilane. The reaction is carried out under controlled temperature and pressure to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactors and continuous flow processes. The use of advanced catalytic systems and optimized reaction conditions allows for efficient production with minimal by-products. The industrial process may also include purification steps, such as distillation or chromatography, to obtain the desired compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
Ethenyl(difluoro)phenylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like halogens or nitrating agents are employed.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Ethyl(difluoro)phenylsilane.
Substitution: Various substituted phenylsilane derivatives.
Aplicaciones Científicas De Investigación
Ethenyl(difluoro)phenylsilane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds.
Biology: Investigated for its potential use in bio-compatible materials.
Medicine: Explored for drug delivery systems due to its unique chemical properties.
Industry: Utilized in the production of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of ethenyl(difluoro)phenylsilane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The ethenyl group can undergo polymerization, while the difluoro group can engage in halogen bonding interactions. These properties make it a versatile compound in synthetic chemistry .
Comparación Con Compuestos Similares
Similar Compounds
Phenylsilane: Similar structure but lacks the difluoro and ethenyl groups.
Difluorophenylsilane: Contains the difluoro group but lacks the ethenyl group.
Ethenylphenylsilane: Contains the ethenyl group but lacks the difluoro group.
Uniqueness
Ethenyl(difluoro)phenylsilane is unique due to the combination of the ethenyl and difluoro groups, which impart distinct reactivity and properties compared to its analogs. This combination allows for a broader range of chemical transformations and applications .
Propiedades
Número CAS |
651-01-4 |
|---|---|
Fórmula molecular |
C8H8F2Si |
Peso molecular |
170.23 g/mol |
Nombre IUPAC |
ethenyl-difluoro-phenylsilane |
InChI |
InChI=1S/C8H8F2Si/c1-2-11(9,10)8-6-4-3-5-7-8/h2-7H,1H2 |
Clave InChI |
HBAAXQMERILEHM-UHFFFAOYSA-N |
SMILES canónico |
C=C[Si](C1=CC=CC=C1)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Methylamino)methylidene]-3-oxo-N-phenylbutanethioamide](/img/structure/B14752958.png)

![2-(hydroxymethyl)-6-[(5E,6E)-2,3,4-trihydroxy-5,6-bis(phenylhydrazinylidene)hexoxy]oxane-3,4,5-triol](/img/structure/B14752971.png)
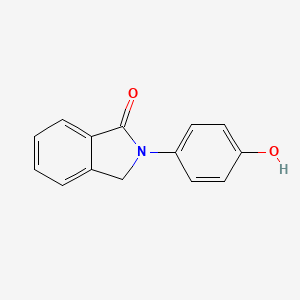
![N-[4-methoxy-3-[[(2-phenylpiperidin-3-yl)amino]methyl]phenyl]-N-methylmethanesulfonamide;hydrochloride](/img/structure/B14752975.png)
![6-Oxabicyclo[3.2.1]octane](/img/structure/B14752976.png)
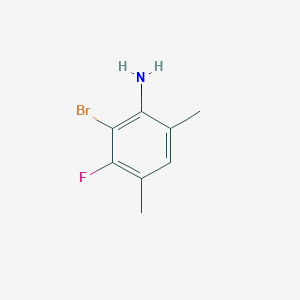
![(S)-6-Methoxy-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole strontium salt](/img/structure/B14752990.png)
